(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include:
Starting Materials: 2,6-dimethylmorpholine, 4-methoxybenzaldehyde, and a thiazolone precursor.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding sulfoxide or sulfone, while reduction could lead to the formation of a reduced thiazolone derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of specific biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Thiazolones: Other thiazolone derivatives with similar structures.
Morpholine Derivatives: Compounds containing the morpholine ring.
Benzylidene Derivatives: Compounds with benzylidene groups.
Uniqueness
(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-11-9-19(10-12(2)22-11)17-18-16(20)15(23-17)8-13-4-6-14(21-3)7-5-13/h4-8,11-12H,9-10H2,1-3H3/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULVJNCDTBRYTP-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=CC=C(C=C3)OC)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=NC(=O)/C(=C/C3=CC=C(C=C3)OC)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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